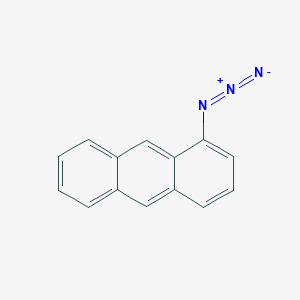

1-Azidoanthracene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

14213-03-7 |

|---|---|

Molecular Formula |

C14H9N3 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

1-azidoanthracene |

InChI |

InChI=1S/C14H9N3/c15-17-16-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H |

InChI Key |

DYINKJRMJVUFKX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3N=[N+]=[N-] |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3N=[N+]=[N-] |

Synonyms |

1-azidoanthracene azidoanthracene |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Azidoanthracene

This guide provides a comprehensive overview of the synthesis and characterization of 1-azidoanthracene, a valuable chemical intermediate in various fields of research and development. The methodologies detailed herein are grounded in established chemical principles, ensuring reliability and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Versatility of Aryl Azides

Aryl azides, such as this compound, are a class of organic compounds characterized by the covalent bonding of an azide functional group (-N₃) to an aromatic ring. These molecules serve as versatile building blocks in organic synthesis due to the unique reactivity of the azide moiety. They are widely utilized in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the construction of complex molecular architectures.[1] Furthermore, the thermal or photochemical decomposition of aryl azides generates highly reactive nitrene intermediates, which can undergo a variety of transformations, including C-H insertion and cycloaddition reactions.[2][3] The anthracene core, with its extended π-system, imparts unique photophysical properties to the molecule, making this compound a subject of interest in materials science and for the development of fluorescent probes.[4][5]

Synthesis of this compound: A Two-Step, One-Pot Approach

The most common and efficient method for the synthesis of this compound proceeds through a two-step, one-pot reaction starting from the readily available 1-aminoanthracene. This process involves the diazotization of the primary amine followed by azidation with an azide salt.[6]

Underlying Principles

Diazotization: The first step involves the conversion of the primary aromatic amine, 1-aminoanthracene, into a diazonium salt. This reaction is typically carried out in a cold, acidic solution with sodium nitrite (NaNO₂).[7] The strong acid, usually hydrochloric acid (HCl), protonates the nitrous acid (formed in situ from NaNO₂ and acid) to generate the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the amino group on 1-aminoanthracene then attacks the nitrosonium ion, initiating a series of proton transfers and elimination of water to yield the 1-anthracenediazonium salt.[] Maintaining a low temperature (0-5 °C) is critical during this step, as diazonium salts are thermally unstable and can decompose, leading to side products and reduced yields.[1][9]

Azidation: The in situ generated 1-anthracenediazonium salt is then treated with an azide source, most commonly sodium azide (NaN₃).[2] The azide anion (N₃⁻) acts as a nucleophile, displacing the dinitrogen (N₂) group from the diazonium salt to form the desired this compound. This reaction is a variant of the Sandmeyer reaction.[1]

Detailed Experimental Protocol

Materials and Reagents:

-

1-Aminoanthracene

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-aminoanthracene in a suitable solvent such as a mixture of concentrated HCl and water.

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath with vigorous stirring. It is imperative to maintain this temperature throughout the diazotization step.[1]

-

Diazotization: Prepare a solution of sodium nitrite in deionized water. Slowly add this solution dropwise to the cold 1-aminoanthracene solution. The rate of addition must be carefully controlled to keep the internal temperature below 5 °C.[1] The completion of the diazotization can be monitored using starch-iodide paper, where a blue-black color indicates the presence of excess nitrous acid.

-

Azidation: Prepare a solution of sodium azide in deionized water. While maintaining the low temperature, add the sodium azide solution dropwise to the reaction mixture containing the in situ generated 1-anthracenediazonium salt. Vigorous nitrogen gas evolution is typically observed during this step.

-

Reaction Completion and Workup: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30-60 minutes, followed by slow warming to room temperature.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or diethyl ether.

-

Washing: Wash the organic layer sequentially with deionized water and a saturated sodium bicarbonate solution to remove any remaining acid.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the presence of the azide functional group. The asymmetric stretching vibration of the azide group gives rise to a strong and characteristic absorption band in the region of 2100-2160 cm⁻¹.[10][11] The exact position of this band can be influenced by the local environment and solvent.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the structure of the anthracene core. The aromatic protons of this compound will appear as a series of multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns are characteristic of the 1-substituted anthracene skeleton.[14][15]

-

¹³C NMR: The carbon NMR spectrum will show a series of signals corresponding to the 14 carbon atoms of the anthracene framework.[16] The carbon atom attached to the azide group will have a characteristic chemical shift. The chemical shifts of aromatic carbons generally fall in the range of 120-150 ppm.[14][17]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular formula (C₁₄H₉N₃). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Thermal and Photochemical Properties

Thermal Stability: Aryl azides are known to be thermally sensitive compounds.[9] The thermal stability of this compound can be investigated using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). These analyses can determine the decomposition temperature, which is an important safety consideration. The decomposition of aryl azides typically involves the extrusion of nitrogen gas to form a nitrene intermediate.[2][18]

Photochemical Properties: The anthracene moiety is known for its fluorescence. However, the introduction of an azido group can influence the photophysical properties.[4] The UV-Vis absorption and fluorescence emission spectra of this compound can be recorded to study its electronic transitions and emissive properties. Photolysis of this compound with UV light can also lead to the formation of the corresponding nitrene, which can be trapped or studied spectroscopically.[19]

Quantitative Data Summary

| Parameter | Expected Value/Range | Technique |

| Yield | 60-90% (variable) | Gravimetric |

| FTIR (Azide Stretch) | 2100-2160 cm⁻¹ | FTIR Spectroscopy |

| ¹H NMR (Aromatic Protons) | 7.0-8.5 ppm | ¹H NMR Spectroscopy |

| Molecular Weight (C₁₄H₉N₃) | 219.25 g/mol | Mass Spectrometry |

Safety Considerations

-

Azide Compounds: Sodium azide and organic azides are potentially explosive and toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid. Diazonium salts can also be explosive when isolated in a dry state.[1]

-

Reaction Conditions: The diazotization reaction is exothermic and requires strict temperature control to prevent runaway reactions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves, when handling the chemicals and performing the reactions described in this guide.

Conclusion

The synthesis of this compound via the diazotization of 1-aminoanthracene followed by azidation is a well-established and reliable method. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and ensuring safety. The comprehensive characterization of the product using a suite of analytical techniques is essential to confirm its structure and purity. This versatile molecule holds significant promise for applications in various areas of chemical and materials science, driven by the unique reactivity of the azide group and the photophysical properties of the anthracene core.

References

-

Organic azide - Wikipedia. Available at: [Link]

-

A Direct Comparison of Azide and Nitrile Vibrational Probes - PMC. Available at: [Link]

-

Fourier transform infrared spectroscopy of azide and cyanate ion pairs in AOT reverse micelles | The Journal of Chemical Physics | AIP Publishing. Available at: [Link]

-

An IR Spectroscopy Study of the Degradation of Surface Bound Azido-Groups in High Vacuum | Langmuir - ACS Publications. Available at: [Link]

-

One-pot method for diazotization–azidation of aromatic amines using... - ResearchGate. Available at: [Link]

-

2D-IR spectroscopy of azide-labeled carbohydrates in H2O - ChemRxiv. Available at: [Link]

-

Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling - JoVE. Available at: [Link]

-

2D-IR spectroscopy of azide-labeled carbohydrates in H 2 O - AIP Publishing. Available at: [Link]

-

Staudinger Reactivity and Click Chemistry of Anthracene (A) Based Azido Phosphine N3PA. Available at: [Link]

-

Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Available at: [Link]

-

Synthesis and Application of Monoazo-Anthraquinone Disperse Dyes on Polylactide Fibres - Academic Research Publishing Group. Available at: [Link]

-

Synthesis of Aromatic Azides using Different Methodologies - Bentham Science Publisher. Available at: [Link]

-

Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - ResearchGate. Available at: [Link]

- CN104447367A - Preparation method of 1-amino-anthraquinone - Google Patents.

-

Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PMC. Available at: [Link]

-

Chemistry Diazotization Reaction - Sathee NEET. Available at: [Link]

-

Supplementary Information. Available at: [Link]

-

Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PubMed. Available at: [Link]

-

Photochemical and thermal transformations of 1-aryloxy-2- and 4-azidoanthraquinones. Available at: [Link]

-

Diazotisation - Organic Chemistry Portal. Available at: [Link]

-

1-aminoanthracene — Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing. Available at: [Link]

- US3380988A - Diazonium salts and process for their preparation - Google Patents.

-

13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) - NP-MRD. Available at: [Link]

-

Electronic Supplementary Information Measurements 1H NMR spectra were recorded at 300 MHz on a Mercury VX-300 spectrometer by us - The Royal Society of Chemistry. Available at: [Link]

-

Facile one-pot synthesis of 10-aryl derivatives of 9- aminoanthracenes and 9,10-dihydroanthracen-9-imines - Arkivoc. Available at: [Link]

-

1-Aminoanthraquinone can only be diazotised by which of the following? (.. - Filo. Available at: [Link]

-

A fluorogenic 'click' reaction of azidoanthracene derivatives | Request PDF - ResearchGate. Available at: [Link]

-

Recent advances in the syntheses of anthracene derivatives - PMC. Available at: [Link]

-

6.8 ¹³C NMR Spectroscopy – Organic Chemistry I - KPU Pressbooks. Available at: [Link]

-

13 C-NMR data of compounds 1a-1d and 5a. - ResearchGate. Available at: [Link]

-

1 H NMR spectra of Anthracene (a) and of the... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

New Photochemical Properties of Azidoaniline and Ciprofloxacin - MDPI. Available at: [Link]

-

1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0185192) - NP-MRD. Available at: [Link]

-

Synthesis and characterization of new anthracene-based semi-conducting materials. Available at: [Link]

-

"A Synthesis of an Anthracene-Based Zwitterion" by Andrew Thomas Champlin. Available at: [Link]

-

Solid-state photochemical and photomechanical properties of molecular crystal nanorods composed of anthracene ester derivatives - Journal of Materials Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - RSC Publishing. Available at: [Link]

-

Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Available at: [Link]

-

Relationship between spatially heterogeneous reaction dynamics and photochemical kinetics in single crystals of anthracene derivatives - Chemical Science (RSC Publishing). Available at: [Link]

-

Fig. S6a Solution 1 H NMR spectra of anthracene in gel: the intensity of the aromatic CH signals decreases - ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic azide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. SATHEE: Chemistry Diazotization Reaction [satheeneet.iitk.ac.in]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. A Direct Comparison of Azide and Nitrile Vibrational Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 15. researchgate.net [researchgate.net]

- 16. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 17. researchgate.net [researchgate.net]

- 18. Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Photochemical and thermal transformations of 1-aryloxy-2- and 4-azidoanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Bioorthogonal Imaging with 1-Azidoanthracene (1-AA)

This Application Note is structured to guide researchers through the advanced use of 1-Azidoanthracene (1-AA) as a fluorogenic bioorthogonal probe. Unlike standard "always-on" dyes, 1-AA utilizes a fluorescence-quenching mechanism that is relieved only upon reaction, enabling "no-wash" imaging protocols critical for sensitive in vivo studies.

Executive Summary

This compound (1-AA) represents a class of "smart" bioorthogonal probes designed to overcome the high background noise associated with traditional fluorescent labeling. Standard fluorophores (e.g., FITC, Rhodamine) are constantly fluorescent, requiring extensive washing steps to distinguish bound probe from free probe—a process often impossible in live animals.

1-AA exploits the Photoinduced Electron Transfer (PET) mechanism.[1][2] The azido group (

Key Advantages[4][5][6][7][8][9]

-

Fluorogenic (Turn-On): Low background signal; washing steps are optional.[4]

-

Steric Profile: The 1-position substitution offers a balance between stability and reactivity, often less sterically hindered than the 9-position (meso) analogues.

-

Bioorthogonality: Inert to native biological functional groups (amines, thiols, hydroxyls).

Mechanism of Action

The utility of 1-AA relies on the conversion of the azide to a triazole.

-

Quenched State (Native 1-AA): The lone pair of electrons on the proximal nitrogen of the azide group undergoes PET to the anthracene HOMO, dissipating energy non-radiatively.

-

Reaction: 1-AA undergoes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with cyclooctynes (e.g., DBCO, BCN) or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes.

-

Emissive State (Triazole Product): The formation of the triazole ring lowers the energy of the lone pair or alters the geometry, blocking PET. Fluorescence is restored (Ex: ~350-380 nm, Em: ~410-450 nm).

Visualization: The Fluorogenic Switch

Figure 1: Mechanism of fluorescence restoration. The reaction of the azide with an alkyne blocks the PET quenching pathway.[2]

Pre-Experimental Planning

Spectral Considerations

1-AA emits in the blue region (400–450 nm) .

-

Limitation: Blue light has poor tissue penetration and can overlap with tissue autofluorescence (e.g., NADH, collagen).

-

Ideal Application: Surface imaging, transparent organisms (Zebrafish embryos, C. elegans), or confocal microscopy of monolayer cells. Do not use for deep-tissue imaging in mice without a cranial window or exposed tissue.

Solubility Management

Anthracene is highly hydrophobic. Direct injection of 1-AA into aqueous environments can cause aggregation/precipitation, leading to artifacts.

-

Vehicle: Dissolve stock in high-grade DMSO.

-

Formulation: For in vivo use, dilute the DMSO stock into PBS containing 0.1% Pluronic F-127 or 2% HP-

-Cyclodextrin . This aids dispersion and prevents micro-precipitation.

Choice of Alkyne Partner

| Reaction Type | Reagent | Kinetics ( | Toxicity | Recommended Use |

| CuAAC | EdU / Propargyl | Fast ( | High (Cu is toxic) | Fixed cells; Ex vivo tissue. |

| SPAAC | DBCO / DIBO | Moderate (0.3–1 M | Low (Biocompatible) | Live cells; Live Zebrafish. |

| SPAAC | BCN | Good (0.1–0.6 M | Low | Live cells (less bulky than DBCO). |

Protocol A: Live Cell Metabolic Labeling (SPAAC)

Objective: Visualize newly synthesized glycans on the cell surface using 1-AA and an azide-free strain-promoted click reaction.

Materials

-

Cells: HeLa or CHO cells.

-

Metabolic Label: Ac4ManN-BCN (BCN-tagged Mannosamine) or Ac4ManN-DBCO.

-

Probe: this compound (10 mM stock in DMSO).

-

Imaging Media: Live Cell Imaging Solution (LCIS) or phenol-red free DMEM.

Step-by-Step Methodology

-

Metabolic Pulse:

-

Seed cells in a glass-bottom dish.

-

Incubate cells with 50

M Ac4ManN-BCN for 24–48 hours. (Control: Cells incubated with vehicle only). -

Note: The cells will incorporate the BCN-sugar into cell surface glycoproteins.

-

-

Wash (Optional but Recommended):

-

Rinse cells 1x with warm PBS to remove free unincorporated sugar.

-

-

Labeling (The Click Reaction):

-

Prepare a 10

M working solution of 1-AA in LCIS. -

Add to cells and incubate for 30–60 minutes at 37°C.

-

Crucial: Perform this step in the dark to prevent photobleaching of the anthracene.

-

-

Imaging (No-Wash):

-

Transfer directly to the microscope stage.

-

Excitation: 365 nm or 405 nm laser line.

-

Emission: 420–460 nm (DAPI channel).

-

Self-Validation: The background media should be dark (non-fluorescent). Cell membranes should light up in blue.

-

Protocol B: In Vivo Imaging in Zebrafish Embryos

Objective: Labeling alkyne-modified lipids in a developing organism.

Workflow Diagram

Figure 2: Workflow for in vivo labeling of Zebrafish embryos.

Detailed Protocol

-

Embryo Preparation: Collect zebrafish embryos at the 1-cell stage.

-

Alkyne Introduction: Microinject 1–2 nL of Alkyne-Lipid (e.g., alkyne-cholesterol) into the yolk sac.

-

Development: Allow embryos to develop to 24–48 hours post-fertilization (hpf) in E3 media.

-

Probe Preparation: Dilute 1-AA stock to 5

M in E3 media containing 0.1% Pluronic F-127 .-

Why Pluronic? It solubilizes the hydrophobic anthracene, facilitating penetration into the chorion and tissues.

-

-

Staining: Incubate embryos in the probe solution for 45 minutes.

-

Imaging: Anesthetize embryos (Tricaine) and mount in 1% low-melting agarose. Image using a confocal microscope with a 405 nm laser.

Data Analysis & Troubleshooting

Expected Results

| Parameter | Unreacted 1-AA | Reacted 1-AA (Triazole) |

| Fluorescence | Weak / Non-existent | Strong Blue |

| Quantum Yield ( | < 0.01 | > 0.6 (Solvent dependent) |

| Localization | Diffuse background | Specific (Membrane/Cytosol) |

Troubleshooting Guide

-

Issue: High Background.

-

Cause: Aggregation of 1-AA due to hydrophobicity.

-

Solution: Lower concentration to 1-2

M; increase Pluronic F-127 concentration; ensure fresh stock solution.

-

-

Issue: No Signal.

-

Cause: Insufficient metabolic incorporation of the alkyne or PET quenching not fully relieved (solvent polarity effect).

-

Solution: Increase metabolic labeling time (48h+); verify alkyne presence with a standard Azide-Fluor 488 control.

-

-

Issue: Phototoxicity.

-

Cause: UV/Violet excitation damages live cells.

-

Solution: Minimize laser power; use resonant scanning; limit exposure time.

-

References

-

Sivakumar, K., et al. "A fluorogenic 1,3-dipolar cycloaddition reaction of 3-azidocoumarins and acetylenes." Organic Letters, 2004. (Foundational work on fluorogenic azides).

- Shabat, D., et al. "Fluorogenic probes for Click Chemistry." Chemical Science, 2010.

-

Baskin, J. M., et al. "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences, 2007. (Establishes SPAAC for in vivo use).

-

Xie, F., et al. "A fluorogenic 'click' reaction of azidoanthracene derivatives." Tetrahedron Letters, 2008. (Specific reference for Anthracene-based fluorogenic click reactions).

-

Laughlin, S. T., & Bertozzi, C. R. "Imaging the glycome." Proceedings of the National Academy of Sciences, 2009. (Metabolic labeling protocols).

Disclaimer: this compound is a research chemical.[1][2][5][4][6][7] All in vivo protocols must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. 9-(azidomethyl)anthracene | 195133-98-3 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A Fluorogenic Probe for the Catalyst-Free Detection of Azide-Tagged Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of fluorescent triazoles using 1-Azidoanthracene

Application Note: Fluorogenic Synthesis of 1-(1,2,3-Triazolyl)anthracenes via CuAAC

Executive Summary

This application note details the synthesis and characterization of 1-substituted anthracene-triazole conjugates. Unlike the more common 9-substituted derivatives, 1-substituted anthracenes retain unique vibronic structures and lower symmetry, offering distinct photophysical properties for bio-imaging and materials science.

The core workflow utilizes 1-Azidoanthracene as a "fluorogenic" precursor. The azide group effectively quenches the intrinsic fluorescence of the anthracene moiety via Photoinduced Electron Transfer (PET). Upon Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a terminal alkyne, the triazole ring is formed, eliminating the quenching pathway and restoring strong blue-green fluorescence. This "turn-on" mechanism makes the protocol highly valuable for creating wash-free sensing probes.

Scientific Mechanism & Rationale

2.1 The "Turn-On" Fluorescence Mechanism

The utility of this synthesis lies in the electronic interaction between the substituent and the anthracene core.

-

This compound (Quenched State): The azide group (

) possesses a lone pair that can participate in electron transfer to the excited anthracene fluorophore (PET mechanism) or facilitate intersystem crossing (n- -

1-Triazolylanthracene (Emissive State): Formation of the 1,2,3-triazole ring removes the azide lone pair availability and lowers the energy of the transition states, restoring the radiative decay pathway (fluorescence).

2.2 Synthetic Strategy

The synthesis faces two main challenges:

-

Stability: this compound is photosensitive and can decompose into nitrenes (releasing

) upon UV exposure. All steps must be performed under low-light conditions. -

Solubility: The hydrophobic anthracene core requires specific solvent systems (e.g., THF/Water or DCM/MeOH) rather than the standard aqueous conditions often used in click chemistry.

Experimental Workflows (Visualized)

The following diagram outlines the complete synthetic pathway and the critical decision points for purification.

Figure 1: Step-wise synthesis workflow from amine precursor to fluorescent triazole product.

Detailed Protocols

Protocol A: Synthesis of this compound

Safety Note: Azides can be explosive. Work behind a blast shield. Avoid metal spatulas. Perform all steps in amber glassware or wrapped in aluminum foil.

Reagents:

-

1-Aminoanthracene (1.0 eq)

-

Sodium Nitrite (

, 1.2 eq) -

Sodium Azide (

, 1.5 eq) -

Hydrochloric Acid (6M HCl)

-

Solvents: Acetonitrile (

), Water.[1]

Step-by-Step:

-

Dissolution: Dissolve 1-aminoanthracene (193 mg, 1.0 mmol) in

(5 mL) and cool to 0°C in an ice bath. -

Acidification: Dropwise add 6M HCl (2 mL). A precipitate of the amine hydrochloride may form.

-

Diazotization: Dissolve

(83 mg, 1.2 mmol) in minimal water (0.5 mL). Add this solution dropwise to the reaction mixture while maintaining the temperature below 5°C. Stir for 20 minutes. The solution will turn dark. -

Azidation: Dissolve

(97 mg, 1.5 mmol) in minimal water (0.5 mL). Add dropwise to the diazonium mixture. Caution: Nitrogen gas evolution will occur. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour in the dark.

-

Work-up: Dilute with cold water (20 mL) and extract with Diethyl Ether (

mL). -

Drying: Wash organic layer with brine, dry over

, and concentrate in vacuo (do not heat above 30°C). -

Storage: Use immediately or store at -20°C in the dark.

Protocol B: Copper-Catalyzed Click Reaction (CuAAC)

Rationale: Standard aqueous click conditions often fail due to anthracene insolubility. This protocol uses a THF/Water system to maintain homogeneity.

Reagents:

-

This compound (from Protocol A, 1.0 eq)

-

Terminal Alkyne (e.g., Phenylacetylene, 1.1 eq)

- (10 mol%)

-

Sodium Ascorbate (20 mol%)

-

Solvent: THF:Water (4:1 ratio)

Step-by-Step:

-

Preparation: In a foil-wrapped vial, dissolve this compound (0.5 mmol) and the terminal alkyne (0.55 mmol) in THF (4 mL).

-

Catalyst Prep: Prepare fresh stock solutions of

(100 mM in water) and Sodium Ascorbate (200 mM in water). -

Initiation: Add

solution (0.5 mL, 10 mol%) to the reaction vial, followed by the Sodium Ascorbate solution (0.5 mL, 20 mol%). -

Reaction: Cap the vial and stir vigorously at RT for 4–12 hours.

-

Monitoring: Check via TLC (Hexane:EtOAc 8:2). The azide spot (usually higher

) should disappear, and a highly fluorescent product spot should appear.

-

-

Quenching: Add saturated

solution (5 mL) to chelate copper. -

Extraction: Extract with Dichloromethane (DCM).

-

Purification: Purify via silica gel column chromatography.

-

Note: Anthracene derivatives can streak on silica. Use a gradient of Hexane

Hexane:DCM (1:1).

-

Data Analysis & Validation

5.1 Photophysical Characterization

Upon isolation, the product must be validated for fluorescence recovery.

| Property | This compound | 1-Triazolylanthracene | Method of Validation |

| Appearance | Yellow Solid | Pale Yellow/Green Solid | Visual Inspection |

| Fluorescence | Weak / Non-emissive | Strong Blue-Green | UV Lamp (365 nm) |

| Absorption | ~340-380 nm | ~350-390 nm | UV-Vis Spectroscopy |

| Emission | N/A (Quenched) | ~420-450 nm | Fluorometry |

| IR Signature | Strong peak ~2100 | Absent | FTIR |

5.2 Troubleshooting Guide

Figure 2: Decision tree for troubleshooting common synthetic issues.

References

-

Foundational Click Chemistry: Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599.

-

Anthracene-Azide Photophysics: Nishiyabu, R., et al. (2011). Fluorogenic sensing using anthracene-tagged azides.[2] Chemical Communications. (General mechanism of PET quenching in anthracene azides).

- Synthesis of Azido-Anthracenes: Application of the Sandmeyer reaction for polycyclic aromatic hydrocarbons is a standard organic protocol. Refer to: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 6.7 (Diazonium Salts).

-

Triazole Fluorescence Properties: Zhou, Y., & Wang, S. (2011). Photophysical properties of 1,2,3-triazole-containing compounds. Journal of Fluorescence. (Describing the triazole ring as a non-quenching linker).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Azidoanthracene CuAAC Ligation

Status: Operational Ticket Focus: Troubleshooting Low Yields in Sterically Hindered Polyaromatic Systems Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

The Core Challenge: Why This Reaction Fails

As researchers, we often treat the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a "guaranteed" reaction. However, 1-azidoanthracene presents a perfect storm of chemical antagonism that defeats standard protocols.[1]

If you are experiencing yields below 20% or recovering unreacted starting material, you are likely fighting three specific adversaries:

-

The "Peri" Steric Blockade: Unlike phenyl azides, the 1-position on the anthracene ring is subjected to significant steric repulsion from the proton at the C9 position (the peri-hydrogen). This prevents the formation of the required cuprate-azide intermediate.

-

Solubility Mismatch (The Phase Trap): Anthracene is highly lipophilic and planar (pi-stacking), while the standard Cu(I) catalytic system (CuSO₄/Ascorbate) relies on an aqueous interface. If your azide precipitates before the catalytic cycle engages, the reaction stops.[1]

-

Photochemical Instability: Anthracenes are prone to photodimerization (forming [4+4] cycloadducts), and aryl azides can photolyze into reactive nitrenes. Standard lab lighting can degrade your starting material before the click reaction occurs.

Troubleshooting Logic Tree (Decision Matrix)

Before altering your protocol, use this logic flow to diagnose the specific failure mode.

Caption: Diagnostic flow for isolating failure modes in sterically hindered CuAAC reactions.

Frequently Asked Questions (Technical Solutions)

Q1: My reaction turns green/blue within 15 minutes, and I get no product. Why?

A: You have lost your catalyst to oxidation. The active species is Cu(I) (colorless/yellow). A green or blue hue indicates oxidation to Cu(II), which is inactive for click chemistry.[1] The anthracene core likely slows the reaction kinetics, allowing ambient oxygen to outcompete the cycle.

-

Fix: You must rigorously degas solvents (sparge with Argon for 15 mins) before adding the catalyst.

-

Fix: Increase Sodium Ascorbate loading to 5 equivalents relative to Copper to maintain the Cu(I) state.

Q2: The this compound precipitates when I add the water/ascorbate mix.

A: You are seeing "Pi-Stacking Aggregation." Anthracene is essentially a "grease plate." In standard tBuOH/Water (1:[2]1) mixtures, it aggregates, burying the azide group inside a hydrophobic stack where the copper cannot reach it.[1]

-

Fix: Switch solvent systems. Use THF/Water (4:1) or DMSO/Water (9:1) . The high organic content keeps the anthracene solvated as monomers.

Q3: I see the starting material disappear on TLC, but the NMR is a mess of aromatic peaks.

A: Photochemical decomposition occurred. this compound is extremely photosensitive. Ambient light can trigger the azide to release N₂, forming a nitrene which inserts randomly into bonds or dimerizes.[1]

-

Fix: Wrap the entire reaction vessel in aluminum foil immediately after weighing reagents. Perform the workup under low-light conditions.

Q4: The reaction is clear and anaerobic, but still too slow (<10% yield).

A: The "Peri-Effect" is blocking the Copper. The proton at C9 sterically shields the N1 atom of the azide. Standard ligands (like TBTA) may be too bulky or not electron-rich enough to force the copper into this crowded space.

-

Fix: Switch to THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). It is smaller and more water-soluble than TBTA, allowing faster turnover in hindered systems.[1]

-

Fix: Apply moderate heat (40°C ). Warning: Do not exceed 50°C, or thermal decomposition of the azide will occur.[1]

Optimized Experimental Protocol

This protocol is designed specifically to overcome the solubility and steric issues of this compound.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| This compound | 1.0 | Substrate | Keep in Dark |

| Alkyne | 1.2 | Partner | Slight excess drives kinetics |

| CuSO₄[1] · 5H₂O | 0.1 (10%) | Catalyst Precursor | Higher load for hindered substrates |

| THPTA Ligand | 0.5 (50%) | Cu Stabilizer | Critical: 5:1 Ligand/Cu ratio prevents catalyst death |

| Sodium Ascorbate | 0.5 (50%) | Reductant | Excess ensures Cu(I) survival |

| Solvent | N/A | DMSO or THF/H₂O (4:1) | Must fully solubilize the anthracene |

Step-by-Step Workflow

-

Preparation (Darkness): Wrap a 20mL scintillation vial in aluminum foil.

-

Solvation: Dissolve this compound (1.0 eq) and Alkyne (1.2 eq) in DMSO (or THF). Ensure the solution is perfectly clear.

-

Ligand Complexing: In a separate small tube, mix CuSO₄ (0.1 eq) and THPTA (0.5 eq) in a minimal amount of water. The solution should turn blue (Cu-Ligand complex).

-

Degassing: Bubble Argon through the anthracene solution for 5–10 minutes.

-

Initiation:

-

Add the Cu-THPTA complex to the reaction vial.

-

Add Sodium Ascorbate (0.5 eq, dissolved in minimal water) last.

-

The solution should turn colorless or pale yellow.

-

-

Reaction: Cap tightly (under Argon) and stir at 40°C for 12–24 hours.

-

Workup: Dilute with water (this will precipitate the product if it's an anthracene triazole). Filter the solid.[3] Wash with cold methanol to remove unreacted azide (which is more soluble than the triazole product).

Mechanistic Visualization: The Steric Barrier[4][5]

The diagram below illustrates the specific steric clash (Peri-Interaction) that necessitates the use of the THPTA ligand and heat.

Caption: Visualization of the C9-Proton steric clash interfering with Cu-Azide coordination.

References

-

Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.[1] Current Protocols in Chemical Biology. (Foundational protocol for THPTA ligand usage and oxygen sensitivity). [Link]

-

Achilli, S., et al. (2022). Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers.[1][4] Physical Chemistry Chemical Physics. (Detailed analysis of steric hindrance in 1- and 9-substituted anthracenes). [Link]

-

Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions.[1] Science. (Mechanistic basis for using high catalyst loading in difficult reactions). [Link]

-

Singh, P., et al. (2018). Anthracene-Based Azides: Synthesis, Photophysical Properties, and Click Chemistry.[1] ChemistrySelect. (Specifics on anthracene azide stability and fluorescence). [Link]

Sources

Technical Guide: Reducing Background Fluorescence in 1-Azidoanthracene Labeling

Executive Summary & Mechanistic Overview

The Core Challenge: 1-Azidoanthracene (1-AA) is a powerful hydrophobic photoaffinity probe. However, its utility is often compromised by high background fluorescence. As a researcher, you must distinguish between chemical background (non-specific covalent crosslinking) and physical background (hydrophobic adsorption).

The anthracene moiety is a polycyclic aromatic hydrocarbon (PAH).[1] It is inherently lipophilic. In aqueous environments, it seeks hydrophobic pockets—specific or not—and adheres to lipid bilayers, albumin, and even plasticware.

The Solution Logic: Because 1-AA forms a covalent bond upon UV irradiation, we can employ aggressive washing conditions (solvents/detergents) that would strip reversible binders. The strategy defined below shifts from "gentle preservation" to "rigorous extraction" of non-covalently bound species.

Mechanism of Action (The "Why")

The following diagram illustrates the divergent fates of the 1-AA probe. Your goal is to maximize Path A and eliminate Path B and C.

Figure 1: The photochemical fate of this compound. Background arises from hydrophobic adsorption (Path B) and solvent-reacted byproducts (Path C) that are not washed away.

Pre-Labeling Optimization (Prevention)

The most effective way to reduce background is to prevent the probe from aggregating or sticking non-specifically before the UV trigger is pulled.

A. Concentration Titration

Common Error: Using 1-AA at >50 µM. Correction: Anthracene aggregates in aqueous solution above critical concentrations, creating "hotspots" of fluorescence that are impossible to wash away.

-

Recommended Range: 1 µM – 10 µM.

-

Protocol: Perform a dilution series (1, 5, 10, 20 µM) to find the lowest concentration that yields a specific signal.

B. The "Scavenger" Buffer System

While the nitrene is short-lived, radical byproducts can cause non-specific crosslinking.

-

Additives: Include 1-5 mM DTT or β-mercaptoethanol after the binding equilibrium step but before UV irradiation if your protein tolerates it. (Note: High concentrations of thiols can reduce aryl azides to amines over time, so add immediately prior to UV).

-

Alternative: BSA (0.1%) can be used as a scavenger in the bulk solution to soak up unbound probe, but you must wash thoroughly afterwards to remove the labeled BSA.

The "Harsh Wash" Protocol (Remediation)

Since the specific labeling is covalent, you must abandon gentle immunofluorescence-style washing. You need conditions that disrupt hydrophobic interactions.

Standard Protocol vs. High-Stringency Protocol

| Parameter | Standard (Weak) | High-Stringency (Recommended) |

| Buffer | PBS / TBS | PBS + Detergents |

| Detergent | 0.1% Tween-20 | 1% SDS or 1% Triton X-100 |

| Solvent | None | Methanol or Acetone precipitation |

| Temperature | Room Temp | Boiling (if analyzing by SDS-PAGE) |

| Duration | 3 x 5 mins | 3 x 10 mins (with agitation) |

Step-by-Step: The Solvent Extraction Method

Use this if your downstream analysis is SDS-PAGE or Mass Spectrometry.

-

Reaction: Complete UV irradiation.

-

Precipitation: Add 4 volumes of ice-cold acetone (or methanol) to 1 volume of sample.

-

Incubation: Incubate at -20°C for 60 minutes.

-

Spin: Centrifuge at 13,000 x g for 10 mins at 4°C.

-

Wash: Carefully discard supernatant (contains unreacted 1-AA). Resuspend pellet in cold methanol, sonicate briefly, and re-spin.

-

Solubilize: Resuspend final pellet in SDS-Loading Buffer and boil.

Why this works: 1-AA is highly soluble in organic solvents. The precipitation crashes out the protein (covalently labeled) while the free probe remains in the organic supernatant.

Troubleshooting Matrix

Use the following decision tree to diagnose persistent issues.

Figure 2: Diagnostic workflow for isolating the source of background fluorescence.

FAQ: Frequently Asked Questions

Q1: My "No-UV" control is almost as bright as my sample. Why? A: This is classic hydrophobic adsorption. The 1-AA is physically sticking to your protein or the tube walls. The probe has not covalently bonded (since no UV was used), but it hasn't been washed away.

-

Fix: Switch to the Solvent Extraction Method (Section 3). Simple PBS washes are insufficient to remove anthracene from hydrophobic pockets.

Q2: Can I use plastic tubes for this reaction? A: Avoid standard polystyrene if possible. 1-AA sticks aggressively to plastics.

-

Fix: Use siliconized tubes or glass vials for the labeling reaction. If using plastic, include a "tube only" control to subtract background.

Q3: What are the excitation/emission settings? I see signal in the green channel. A: Anthracene excites at ~360-380 nm and emits at ~400-450 nm (Blue).

-

Fix: If you see signal in the green (FITC/GFP) channel, it is likely autofluorescence or "bleed-through" from high concentrations. Ensure you use a DAPI filter set or specific UV-excitation settings.

Q4: The protein precipitated during the reaction. Is it ruined? A: 1-AA is hydrophobic and usually dissolved in DMSO/Ethanol. Adding too much solvent to your aqueous protein buffer causes precipitation.

-

Fix: Ensure the final organic solvent concentration (DMSO) is < 1-2% . Add the probe slowly while vortexing.

References

-

Fleming, S. A. (1995). Chemical Reagents in Photoaffinity Labeling. Tetrahedron, 51(46), 12479-12520.

-

Zanetti-Domingues, L. C., et al. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding.[2] PLOS ONE, 8(9), e74200.

-

Dubey, I. et al. (2020). Fluorogenic Photoaffinity Labeling of Proteins in Living Cells.[3][4][5] Cell Chemical Biology, 27, 1-10.

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Refer to Chapter 1 for Anthracene spectral properties).

Sources

- 1. chalcogen.ro [chalcogen.ro]

- 2. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]

- 3. Fluorogenic Photoaffinity Labeling of Proteins in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Technical Support Center: Optimizing 1-Azidoanthracene SPAAC Systems

This guide serves as a technical support center for researchers utilizing 1-Azidoanthracene in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It addresses the unique physicochemical challenges of the anthracene scaffold—specifically steric hindrance, hydrophobicity, and fluorogenic "turn-on" mechanisms.

Current Status: Operational Topic: Alkyne Partner Selection & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Specialist

The Core Conflict: Sterics vs. Kinetics

User Question: I typically use DBCO for my click reactions because it's the fastest, but my yields with this compound are unexpectedly low. Should I switch to BCN?

The Technical Diagnosis

You are likely encountering a Steric Mismatch . While DBCO (Dibenzocyclooctyne) generally exhibits faster kinetics (

This compound is not a simple phenyl azide. The azide group at position 1 is in close proximity to the peri-hydrogen at position 9. This creates a "steric wall" that can clash with the bulky flanks of DBCO, preventing the necessary orbital overlap for the cycloaddition transition state.

The Solution: Alkyne Selection Logic

| Feature | DBCO (Dibenzocyclooctyne) | BCN (Bicyclo[6.1.0]nonyne) | Recommendation |

| Steric Profile | High Bulk. Fused rings create a rigid, wide bite angle. | Low Bulk. The cyclopropane ring is compact; less steric interference. | BCN is superior for hindered azides. |

| Kinetics ( | Fast (~0.3 – 1.0 M⁻¹s⁻¹) with accessible azides. | Moderate (~0.1 – 0.3 M⁻¹s⁻¹), but consistent across sterically demanding substrates. | Use DBCO only if the azide is on a long, flexible linker. |

| Hydrophobicity | Very High. Increases aggregation risk with anthracene. | High, but slightly more soluble than DBCO. | BCN-PEG derivatives are preferred to offset anthracene lipophilicity. |

Visual Guide: Alkyne Selection Decision Tree

Figure 1: Decision logic for selecting the optimal alkyne partner based on steric environment and solvent conditions.

Troubleshooting Fluorescence (The "Turn-On" Mechanism)

User Question: I was expecting a bright signal, but my background is high, or I see no "turn-on" effect. What is happening?

The Mechanism

This compound functions as a fluorogenic probe .

-

Before Reaction (OFF): The azide group possesses a lone pair that quenches the anthracene fluorophore via Photoinduced Electron Transfer (PET). The molecule is weakly fluorescent.[1]

-

After Reaction (ON): Formation of the triazole ring engages the lone pair, raising its ionization potential. PET is blocked, and fluorescence is restored.

Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

| High Background (Pre-click) | Aggregation. Anthracene is highly hydrophobic. Aggregates can exhibit altered emission or scattering that mimics fluorescence. | Add Co-solvent. Ensure at least 5-10% DMSO or DMF is present. Use a surfactant (e.g., 0.1% Tween-20) to disperse aggregates. |

| No Signal (Post-click) | Solvent Quenching. Anthracene fluorescence is sensitive to polarity. Water can quench the quantum yield compared to organic solvents. | Solvent Swap. If possible, measure fluorescence in MeOH or EtOH to verify the product formed. If measuring in water, ensure the BCN/DBCO partner has a solubilizing PEG chain. |

| Blue-Shifted Emission | Incomplete Reaction. You may be observing the weak intrinsic fluorescence of the azide rather than the triazole. | Heat/Time. Sterically hindered SPAAC is slow. Incubate longer (4–12 hours) or increase temperature to 37°C if the sample allows. |

Solubility & Protocol Optimization

User Question: My reaction mixture turns cloudy immediately upon mixing. How do I prevent this?

The "Hydrophobic Stack" Problem

Reacting Anthracene (Lipophilic) + DBCO/BCN (Lipophilic) in Buffer (Hydrophilic) is a recipe for precipitation. The reactants will stack via

Standard Operating Procedure (SOP): this compound Labeling

Reagents:

-

Probe: this compound (10 mM stock in anhydrous DMSO).

-

Partner: BCN-PEG4-Biomolecule (or similar).

-

Buffer: PBS pH 7.4 (degassed).

Workflow:

-

Pre-Solubilization: Dilute the this compound stock into an intermediate buffer containing 20% DMSO . Do not add directly to 100% aqueous buffer.

-

Concentration Check: Keep final anthracene concentration

to prevent self-quenching and precipitation. -

Incubation:

-

Mix reactants.

-

Critical Step: Agitate gently (do not vortex vigorously if protein is present, but ensure mixing).

-

Incubate at RT for 2–4 hours (longer than standard click reactions).

-

-

Wash: Remove excess unreacted probe using a desalting column (e.g., PD-10) or dialysis. Note: Unreacted probe is hydrophobic and may stick to plasticware; use low-binding tubes.

Visual Guide: Experimental Workflow

Figure 2: Optimized workflow to mitigate solubility issues and ensure reaction completion.

References

- Shieh, P., et al. (2012). Fluorogenic Azidofluoresceins for Biological Imaging. Journal of the American Chemical Society. (Contextual grounding on fluorogenic azide mechanisms).

-

Dommerholt, J., et al. (2010).[2] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging. Angewandte Chemie International Edition. (Establishes BCN kinetics and suitability for hindered systems).

-

Debets, M. F., et al. (2011). Bioconjugation with Strained Alkynes and Azides.[3][4][5][6] Accounts of Chemical Research. (Review of steric constraints in SPAAC).

-

Xie, R., et al. (2008). A fluorogenic 'click' reaction of azidoanthracene derivatives.[1] Tetrahedron. (Specific reference to anthracene azide fluorogenic properties).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

cell viability issues with 1-Azidoanthracene labeling protocols

Welcome to the technical support guide for 1-Azidoanthracene labeling. This resource is designed for researchers, scientists, and drug development professionals encountering cell viability challenges during their experiments. Here, we will explore the common causes of cytotoxicity and provide systematic troubleshooting strategies and validated protocols to ensure the success of your cell labeling studies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding cell health during this compound labeling.

Q1: My cells are showing poor viability after the labeling protocol. What are the most likely causes?

A: Cell death following this compound labeling is typically multifactorial. The primary culprits are:

-

Inherent Cytotoxicity: The this compound molecule itself can be toxic at high concentrations or with prolonged incubation times.

-

Phototoxicity: Anthracene is a polycyclic aromatic hydrocarbon (PAH) known to be photoreactive. When exposed to light (especially UV or blue light), it can generate reactive oxygen species (ROS) that are highly damaging to cells.[1][2][3]

-

Solvent Toxicity: this compound is often dissolved in dimethyl sulfoxide (DMSO). DMSO can be cytotoxic to many cell lines at final concentrations above 0.5%, with toxicity increasing with exposure time.[4][5][6]

-

Click Chemistry Reaction Components: If you are using a copper-catalyzed click reaction (CuAAC) to conjugate the azide, the copper(I) catalyst is known to be highly toxic to cells.[7][8] This guide focuses on issues related to the azide label itself, but if using CuAAC, this is a major consideration.

Q2: How does this compound cause phototoxicity?

A: The anthracene moiety in this compound is a photosensitizer. Upon absorbing photons from a light source (like a microscope's excitation lamp or even ambient room light), it can transition to an excited triplet state. This excited molecule can then transfer its energy to molecular oxygen (³O₂) present in the cell culture medium, converting it into highly reactive singlet oxygen (¹O₂).[2] Singlet oxygen and other ROS can indiscriminately damage cellular components like lipids, proteins, and DNA, leading to oxidative stress and triggering cell death pathways such as apoptosis.[1][9]

Q3: I dissolve my this compound in DMSO. Could the solvent be the issue?

A: Absolutely. While DMSO is a widely used solvent, its concentration must be carefully controlled. Many cell lines exhibit decreased proliferation and viability when the final DMSO concentration in the culture medium exceeds 0.5%.[6] Some sensitive cell types may show stress at concentrations as low as 0.1%.[5] It is critical to calculate the final DMSO concentration in your experiment and run a "vehicle control" (cells treated with the same final concentration of DMSO, without the probe) to isolate the effect of the solvent from the effect of the labeling agent.

Q4: How can I determine if my cells are dying from apoptosis or necrosis?

A: Distinguishing between these two modes of cell death is crucial for diagnosis.

-

Apoptosis (Programmed Cell Death): Characterized by cell shrinkage, membrane blebbing, DNA fragmentation, and the activation of a specific family of proteases called caspases.[10][11][12] It is a controlled process that generally does not trigger an inflammatory response.

-

Necrosis (Uncontrolled Cell Death): Typically results from acute injury or stress. It is characterized by cell swelling, loss of membrane integrity, and the release of intracellular contents, which can provoke inflammation.[9][13]

You can use a variety of commercially available assays to differentiate them. A common method involves co-staining with Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which only enters necrotic cells with compromised membranes). Activation of effector caspases, such as caspase-3 and -7, is also a hallmark of apoptosis that can be measured with specific assays.[14][15]

Part 2: Troubleshooting Guide: A Systematic Approach

Follow this guide to systematically identify and resolve the source of cell viability issues.

Workflow for Troubleshooting Cell Viability

This diagram outlines the logical steps to diagnose the problem.

Caption: Troubleshooting workflow for this compound viability issues.

Step 1: Isolate the Problem with Proper Controls

Before optimizing, you must determine the source of the toxicity. Run these three controls alongside your standard experiment:

-

Untreated Control: Healthy cells under standard culture conditions. This is your baseline for maximum viability.

-

Vehicle Control: Cells treated with the highest final concentration of DMSO used in your experiment, but without this compound. This isolates solvent-induced toxicity.

-

Dark Control: Cells labeled with this compound according to your protocol but kept in complete darkness throughout the experiment (wrap the plate in foil). This isolates the inherent chemical toxicity of the probe from phototoxicity.

Compare the viability of these controls to your experimental group (labeled and light-exposed).

Step 2: Optimize Labeling Parameters (Chemical Toxicity)

If your "Dark Control" shows significant cell death compared to the untreated and vehicle controls, the concentration of this compound or the incubation time is too high.

Recommendations:

-

Titrate Concentration: Perform a dose-response experiment. Start with a concentration 10-fold lower than your current protocol and increase it stepwise. The goal is to find the lowest concentration that still provides adequate signal.

-

Reduce Incubation Time: Shorter exposure can significantly reduce toxicity. Try reducing the labeling time from hours to minutes (e.g., 30-60 minutes) and assess both signal intensity and cell viability.[16]

| Parameter | Starting Recommendation | Optimization Range | Rationale |

| This compound Conc. | 5-10 µM | 0.5 - 25 µM | Balance signal with toxicity. Higher concentrations increase off-target effects and stress. |

| Incubation Time | 1 hour | 15 min - 4 hours | Minimize exposure to the chemical agent.[16] |

| Final DMSO Conc. | < 0.5% (v/v) | 0.1% - 1% | Many cell lines are sensitive to DMSO concentrations >0.5%.[6][17] |

Table 1: Recommended Starting Conditions and Optimization Ranges.

Step 3: Mitigate Phototoxicity

If you observe high cell death only in the light-exposed labeled cells, phototoxicity is the primary issue.

Recommendations:

-

Minimize Light Exposure: Protect labeled cells from ambient light at all times by covering culture plates with aluminum foil. During microscopy, use the lowest possible excitation light intensity and shortest possible exposure times needed to acquire a clear image.[18]

-

Use Appropriate Filters: Employ neutral density (ND) filters to reduce the intensity of the excitation light.

-

Work Quickly: Minimize the time cells spend on the microscope stage.

-

Consider Alternative Imaging: For long-term studies, label-free imaging techniques may be a better choice to avoid phototoxicity altogether.[19]

Step 4: Investigate the Mechanism of Cell Death

Understanding how the cells are dying can inform further mitigation strategies. Phototoxicity from PAHs often induces apoptosis through oxidative stress.[1][2]

Experimental Approach:

-

Perform a Caspase-3/7 Assay: Use a fluorogenic or colorimetric assay to measure the activity of executioner caspases 3 and 7. An increase in caspase activity in your treated cells strongly suggests apoptosis.[14][20]

-

ROS Detection: Use a probe like DCFDA to measure intracellular ROS levels. A significant increase in ROS in light-exposed, labeled cells would confirm the phototoxic mechanism.

Mechanism: From Light Exposure to Apoptosis

This diagram illustrates the pathway from light absorption by this compound to the activation of apoptotic cell death.

Caption: Pathway of phototoxicity-induced apoptosis.

Part 3: Key Experimental Protocols

Here are detailed methodologies for essential troubleshooting experiments. Always handle cells using sterile techniques in a biological safety cabinet.

Protocol 1: Assessing Cell Viability with Trypan Blue Exclusion

This is a quick and cost-effective method to determine the percentage of viable cells in a suspension.

Principle: Live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue.[13]

Materials:

-

Cell suspension

-

0.4% Trypan Blue solution

-

Hemocytometer or automated cell counter

-

Microscope

Procedure:

-

Prepare a single-cell suspension from your control and experimental groups.

-

Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL cells + 10 µL dye).

-

Incubate for 1-2 minutes at room temperature. Do not exceed 5 minutes, as this can lead to viable cells taking up the dye.

-

Load 10 µL of the mixture into a hemocytometer.

-

Under a microscope, count the number of live (clear, bright) and dead (blue) cells in the four large corner squares.

-

Calculate the percentage of viable cells: Viability (%) = (Number of Live Cells / Total Number of Cells) x 100

Protocol 2: Caspase-3/7 Activity Assay for Apoptosis Detection

This protocol provides a general workflow for using a fluorogenic caspase-3/7 substrate to detect apoptosis.

Principle: A non-fluorescent substrate containing the DEVD peptide sequence is cleaved by active caspase-3 and -7, releasing a fluorescent reporter. The fluorescence intensity is directly proportional to caspase activity.[10][14]

Materials:

-

Cells cultured in a 96-well plate (clear bottom, black or white walls recommended)

-

Fluorogenic Caspase-3/7 Reagent (e.g., containing Ac-DEVD-AMC)

-

Lysis buffer (if required by kit)

-

Plate reader capable of fluorescence detection

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with your experimental conditions (including controls: untreated, vehicle, staurosporine or other apoptosis inducer as a positive control).

-

At the end of the treatment period, add the Caspase-3/7 reagent directly to each well according to the manufacturer's instructions. This is often a simple "add-mix-read" protocol.

-

Incubate the plate for the recommended time (typically 1-2 hours) at 37°C, protected from light.

-

Measure the fluorescence using a plate reader with the appropriate excitation/emission wavelengths (e.g., ~342 nm Ex / ~441 nm Em for AMC).

-

Analyze the data by subtracting the background fluorescence (from media-only wells) and comparing the fluorescence intensity of treated samples to the untreated control. A significant increase indicates apoptosis.

References

-

Imaging Caspase-3 Activation as a Marker of Apoptosis-Targeted Treatment Response in Cancer. PMC, National Center for Biotechnology Information. [Link]

-

Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC, National Center for Biotechnology Information. [Link]

-

Induction of apoptosis and caspase activation. ResearchGate. [Link]

-

Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. [Link]

-

Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. PMC, National Center for Biotechnology Information. [Link]

-

Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. [Link]

-

Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. [Link]

-

Effect of various DMSO concentrations on cell viability. ResearchGate. [Link]

-

Identification of new compounds that trigger apoptosome-independent caspase activation and apoptosis. PubMed, National Center for Biotechnology Information. [Link]

-

Problems and Solutions in Click Chemistry Applied to Drug Probes. PMC, National Center for Biotechnology Information. [Link]

-

A chemical method for fast and sensitive detection of DNA synthesis in vivo. PNAS. [Link]

-

Optimization of metabolic labeling for cell tracking. ResearchGate. [Link]

-

Caspase activation exerted by the compounds at IC50 doses on the A549 cell line. ResearchGate. [Link]

-

CLICK-labeling of cellular metabolites. Jena Bioscience. [Link]

-

Click-linking: a cell-compatible protein crosslinking method based on click chemistry. bioRxiv. [Link]

-

Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex. PMC, National Center for Biotechnology Information. [Link]

-

Phototoxicity of Half-Sandwich Rhodium(III) Complexes with Anthracene and Biphenyl Substituents toward Mammalian Cancer Cells and Multicellular Tumor Spheroids. PMC, National Center for Biotechnology Information. [Link]

-

Toxicity due to cell labeling. ResearchGate. [Link]

-

New Insights into the Phototoxicity of Anthracene-Based Chromophores: The Chloride Salt Effect. PubMed, National Center for Biotechnology Information. [Link]

-

AZD8055 induces cell death associated with autophagy and activation of AMPK in hepatocellular carcinoma. PubMed, National Center for Biotechnology Information. [Link]

-

New Insights into the Phototoxicity of Anthracene-Based Chromophores: The Chloride Salt Effect. PMC, National Center for Biotechnology Information. [Link]

-

Theranostics Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. PMC, National Center for Biotechnology Information. [Link]

-

Phototoxic Assesment of Benzanthrone and Anthracene by Using NIH-3t3 and L-929 Cell Lines. Longdom Publishing. [Link]

-

New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science. [Link]

-

Comprehensive landscape of cell death mechanisms: from molecular cross-talk to therapeutic innovation in oncology. PMC, National Center for Biotechnology Information. [Link]

-

Label Free Live Cell Imaging Analysis. Altium International. [Link]

-

Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

-

The molecular machinery of regulated cell death. PMC, National Center for Biotechnology Information. [Link]

-

Cytotoxicity of Quantum Dots Used for In Vitro Cellular Labeling. ACS Publications. [Link]

-

Development of a Phototoxicity Testing Strategy for Accurate Photosafety Evaluation of Pharmaceuticals Based on the Assessment of Possible Melanin-Binding Effects. PubMed, National Center for Biotechnology Information. [Link]

-

Optimisation of the Synthesis and Cell Labelling Conditions for [89Zr]Zr-oxine and [89Zr]Zr-DFO-NCS. PMC, National Center for Biotechnology Information. [Link]

-

Expanding Live-Cell Imaging Applications in Drug Discovery. Biocompare. [Link]

-

Mechanisms of apoptotic cell death. PubMed, National Center for Biotechnology Information. [Link]

-

Selective in vivo metabolic cell-labeling-mediated cancer targeting. PMC, National Center for Biotechnology Information. [Link]

-

Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. PubMed, National Center for Biotechnology Information. [Link]

-

Cell death regulation in myocardial toxicity induced by antineoplastic drugs. PMC, National Center for Biotechnology Information. [Link]

Sources

- 1. New Insights into the Phototoxicity of Anthracene-Based Chromophores: The Chloride Salt Effect† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Insights into the Phototoxicity of Anthracene-Based Chromophores: The Chloride Salt Effect† - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 5. btsjournals.com [btsjournals.com]

- 6. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]

- 7. pnas.org [pnas.org]

- 8. jenabioscience.com [jenabioscience.com]

- 9. The molecular machinery of regulated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comprehensive landscape of cell death mechanisms: from molecular cross-talk to therapeutic innovation in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]

- 14. Imaging Caspase-3 Activation as a Marker of Apoptosis-Targeted Treatment Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biocompare.com [biocompare.com]

- 19. altium.net [altium.net]

- 20. researchgate.net [researchgate.net]

Technical Support Center: Purification of 1-Azidoanthracene-Labeled Biomolecules

Status: Operational Ticket Priority: High (Hydrophobic Aggregation Risk) Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Hydrophobic Burden"

Welcome to the technical support hub for 1-Azidoanthracene (1-AA) . You are likely here because you are encountering the "Hydrophobic Burden."

1-AA is a dual-function probe: it serves as a fluorophore (

The Core Challenge: Anthracene is a polycyclic aromatic hydrocarbon. It is intensely hydrophobic. When you conjugate it to a biomolecule (protein, DNA, or peptide), you are effectively attaching a "grease anchor" to a water-soluble molecule. This frequently leads to:

-

Non-specific binding of the probe to purification columns.

-

Micelle formation , where free probe mimics the size of the protein, defeating standard Size Exclusion Chromatography (SEC).

This guide provides the protocols to overcome these thermodynamic barriers.

Pre-Purification: Labeling Optimization

Prevention is superior to remediation. If your labeling reaction precipitates immediately, purification is impossible.

Solvent Compatibility Matrix

1-AA must be dissolved in organic solvent before introduction to the aqueous buffer.

| Solvent | Recommended Stock Conc.[1] | Max Final % (v/v) | Notes |

| DMSO | 10–50 mM | 5–10% | Best general compatibility. |

| DMF | 10–50 mM | 10% | Use if downstream reaction is sensitive to DMSO. |

| Ethanol | < 10 mM | 5% | High precipitation risk upon aqueous dilution. |

Critical Protocol: The "Step-Down" Addition

Do not add the aqueous protein to the organic probe. Do not dump the probe into the protein.

-

Dilute your protein in a buffer containing 0.1% - 1.0% non-ionic detergent (e.g., Tween-20 or Triton X-100) if downstream applications permit. This creates micelles that solubilize the incoming probe.

-

Add the 1-AA stock to the vortexing protein solution in small aliquots (e.g., 1

L every 30 seconds) to prevent local high concentrations that trigger aggregation.

Purification Workflows

Select your workflow based on your downstream application.

Workflow A: Modified Size Exclusion (Native State)

Best for: Proteins that must remain folded (enzymatic assays, binding studies).

Standard SEC (e.g., Sephadex G-25, PD-10) often fails because 1-AA sticks to the resin or co-elutes. You must modify the mobile phase.

Protocol:

-

Column Prep: Use a pre-packed desalting column (e.g., Sephadex G-25).

-

Mobile Phase Modification: Prepare PBS (or your buffer) containing 5–10% DMSO or 10% Ethanol .

-

Why? The organic co-solvent reduces the hydrophobic interaction between the 1-AA and the resin, and prevents the free probe from forming micelles that elute in the void volume.

-

-

Equilibration: Wash column with 5 CV (Column Volumes) of the Modified Mobile Phase.

-

Load: Apply sample.

-

Elute: Collect fractions. The labeled protein (large) will elute first.[3] The free 1-AA (small) will be retarded significantly more than usual due to resin interaction.

-

Dialysis (Post-Column): If the co-solvent is toxic to your cells/assay, dialyze immediately against pure buffer.

Workflow B: Solvent Precipitation (Denaturing)

Best for: Peptides, Proteomics, Mass Spectrometry prep.

This is the most effective method for removing 99.9% of free hydrophobic probes.

Protocol:

-

Cooling: Chill the reaction mixture to 4°C.

-

Precipitant: Add 4 volumes of ice-cold acetone (or methanol/chloroform for lipids).

-

Incubation: Incubate at -20°C for 60 minutes.

-

Separation: Centrifuge at 13,000 x g for 15 minutes at 4°C.

-

Result: The labeled biomolecule forms a pellet.[2] The free 1-AA (highly soluble in acetone) remains in the supernatant.

-

-

Wash: Decant supernatant. Gently wash pellet with 1 mL cold acetone.

-

Re-solubilization: Air dry pellet (2-5 mins) and redissolve in buffer containing 1% SDS or 8M Urea.

Visualization: Decision Logic & Workflow

The following diagrams illustrate the decision process and the purification logic.

Figure 1: Purification Strategy Decision Tree

Caption: Decision tree for selecting the appropriate purification method based on protein stability requirements.

Figure 2: The "Modified SEC" Mechanism

Caption: Mechanism of action for adding organic co-solvents to SEC buffers to prevent probe aggregation.

Troubleshooting (Q&A)

Q1: My protein precipitated immediately upon adding the 1-AA azide.

-

Diagnosis: "Shock" aggregation. The local concentration of hydrophobic probe exceeded the solubility limit before mixing.

-

Fix:

-

Increase the organic co-solvent (DMSO) in the reaction to 10-20%.

-

Lower the labeling ratio (try 5:1 probe:protein instead of 20:1).

-

Critical: Add the probe while vortexing the protein, not to a static solution.

-

Q2: I ran a PD-10 (SEC) column, but the "protein" fraction is highly fluorescent and the background is high.

-

Diagnosis: Micelle formation. The free probe formed aggregates that are the same size as your protein, so they eluted together.

-

Fix: You must disrupt the micelles. Add 10-20% Ethanol or DMSO to your column running buffer. Alternatively, add 0.5% Tween-20 to the buffer (if compatible with downstream steps).

Q3: I cannot detect the anthracene absorbance (356 nm) but I see protein (280 nm).

-

Fix:

-

Check for reducing agents.[4] DTT/TCEP can reduce azides to amines (killing the reaction) or reduce Cu(II) too aggressively. Ensure reagents are fresh.

-

Anthracene fluorescence is quenchable.[6] If you have multiple labels close together, they self-quench. Measure Absorbance (UV), not just Fluorescence, to quantify presence.

Q4: The protein is stuck to the concentrator (Amicon/Centricon) membrane.

-

Diagnosis: Hydrophobic adsorption.

-

Fix: Passivate the membrane with 5% BSA or Tween-20 before use. However, for 1-AA labeled proteins, precipitation (Workflow B) is often superior to spin-concentration to avoid losses.

Validation & Quality Control

Do not assume success. Verify it.

1. UV-Vis Spectroscopy (The Ratio Method) Measure absorbance at 280 nm (Protein) and 356 nm (Anthracene).

-

Anthracene

: ~9,700 -

Correction Factor: Anthracene absorbs slightly at 280 nm.

(Determine CF by measuring pure 1-AA; typically ~0.1–0.2).

2. Fluorescence

-

Excitation: 356 nm[8]

-

Emission: 400–410 nm (Blue)

-

Note: A shift in emission peak often indicates whether the probe is buried in a hydrophobic pocket (blue shift) or solvent-exposed.

References

-

Berlman, I. B. (1971).[7] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[7] (Source for Anthracene extinction coefficients and spectra).

-

Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. (Foundational protocol for purifying hydrophobic click-probes from proteomes).

-

Hong, V., Prescher, J. A., & Bertozzi, C. R. (2009). Evolution of fluorogenic probes for bioorthogonal labeling. Journal of the American Chemical Society, 131(29), 9986-9994. (Discusses solubility challenges in bioorthogonal labeling).

-

Cytiva (formerly GE Healthcare). Size Exclusion Chromatography: Principles and Methods. (Authoritative handbook on modifying mobile phases for hydrophobic samples).

Sources

- 1. interchim.fr [interchim.fr]

- 2. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. omlc.org [omlc.org]

- 8. Spectrum [Anthracene] | AAT Bioquest [aatbio.com]

Validation & Comparative